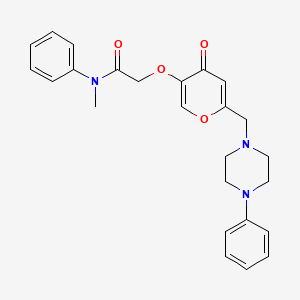
N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide, also known by its CAS number 898440-68-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H27N3O4 with a molecular weight of 433.5 g/mol. The structure features a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 898440-68-1 |
| Molecular Formula | C25H27N3O4 |
| Molecular Weight | 433.5 g/mol |
Research indicates that compounds similar to this compound may interact with various biological targets:
- Apelin/APJ System : The apelin/APJ system plays a critical role in cardiovascular regulation. Compounds that influence this pathway could exhibit cardiovascular protective effects, as seen in related studies involving pyran derivatives .
- GPCR Modulation : The compound may act as an antagonist or modulator of G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. For instance, related compounds have shown selective activity against specific GPCRs while exhibiting minimal binding to others .
Anticancer Activity
Preliminary studies suggest that derivatives of similar structures possess significant anticancer properties. For example, some pyran-based compounds have demonstrated potent antitumor activity against various cancer cell lines . This suggests that this compound may also exhibit potential as an anticancer agent.
Antimicrobial Activity
Some studies have indicated that compounds with similar structural motifs can exhibit broad-spectrum antimicrobial activity. For instance, certain derivatives have shown effectiveness against both bacterial and fungal strains at low minimum inhibitory concentrations (MICs) .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Effects : A study evaluating novel pyrimidine derivatives found that modifications led to enhanced anticancer activity against cell lines such as Mia PaCa-2 and PANC-1 .
- Cardiovascular Effects : Research into the apelin/APJ system highlighted the importance of certain compounds in regulating cardiovascular health, suggesting that similar structures may be beneficial in treating cardiovascular diseases .
- Analgesic Properties : Some derivatives have been evaluated for their analgesic effects using models like the acetic acid-induced writhing test, indicating potential central and peripheral analgesic activities .
Eigenschaften
IUPAC Name |
N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-26(20-8-4-2-5-9-20)25(30)19-32-24-18-31-22(16-23(24)29)17-27-12-14-28(15-13-27)21-10-6-3-7-11-21/h2-11,16,18H,12-15,17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVTZXSFMZTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













